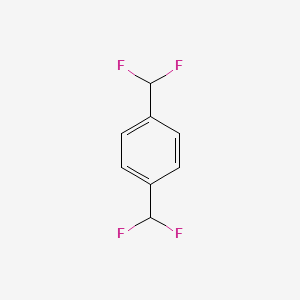

1,4-Bis(difluoromethyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMZVCSRVFUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370092 | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-54-0 | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Specialized Research Domains

Medicinal Chemistry and Pharmaceutical Sciences

In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy for optimizing the properties of drug candidates. mdpi.comnih.gov The difluoromethyl group, in particular, has emerged as a valuable moiety for its ability to modulate biological activity, metabolic stability, and pharmacokinetic profiles. mdpi.comresearchgate.netnih.gov

A cornerstone of its application is the use of the difluoromethyl group as a bioisostere for other common functional groups. nih.gov Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance desired characteristics while maintaining biological activity. princeton.eduresearchopenworld.com

The difluoromethyl group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govnih.govalfa-chemistry.com This is attributed to its capacity to act as a "lipophilic hydrogen bond donor". nih.govalfa-chemistry.comacs.org While possessing greater lipophilicity than a hydroxyl group, the C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, enabling it to form hydrogen bonds with biological targets like enzymes and receptors. nih.govalfa-chemistry.combohrium.com This mimics the hydrogen-bonding capability of traditional pharmacophores like alcohols and thiols. nih.govnih.gov Studies have shown that the hydrogen bond donor strength of the difluoromethyl group is comparable to that of thiophenol and anilines. nih.govacs.org This dual-property—lipophilicity and hydrogen-bond donation—makes it a unique tool for medicinal chemists. researchgate.net For instance, it has been successfully used as a bioisosteric replacement for the hydroxyl group in some contexts and for pyridine-N-oxide in quorum sensing inhibitors. nih.gov

Table 1: Bioisosteric Relationships of the Difluoromethyl Group

| Functional Group | Bioisosteric Replacement | Key Rationale |

|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Mimics hydrogen bond donor capability with increased lipophilicity and metabolic stability. nih.govalfa-chemistry.comnih.gov |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Acts as a hydrogen bond donor on a similar scale to thiophenol. nih.govalfa-chemistry.comacs.org |

| Amine (-NH2) | Difluoromethyl (-CF2H) | Serves as a hydrogen bond donor, comparable to aniline (B41778) and amine groups. nih.govalfa-chemistry.comacs.org |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhances metabolic stability while maintaining or improving biological activity in specific models. nih.gov |

The incorporation of a difluoromethyl group can profoundly influence both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a molecule. mdpi.comacs.org

A primary advantage of introducing a difluoromethyl group is the enhancement of metabolic stability. mdpi.comnih.govalfa-chemistry.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism. mdpi.comnih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond can block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability. mdpi.comacs.org This increased resistance to enzymatic degradation is a key driver for the use of fluorinated motifs in drug design. acs.org

Table 2: Research Findings on Lipophilicity Modulation

| Molecular Change | Effect on Lipophilicity (logP) | Reference |

|---|---|---|

| Replacement of -CH3 with -CF2H | ΔlogP(water-octanol) values range from -0.1 to +0.4. | nih.govacs.org |

| Introduction of -CF2H group | Generally increases lipophilicity and can improve membrane permeability. | nih.govalfa-chemistry.com |

| Comparison to -CF3 | Smaller increase in lipophilicity relative to the trifluoromethyl group. | alfa-chemistry.com |

| Polyfluoroalkylation | Typically increases lipophilicity, but specific motifs can reduce it. | acs.org |

The difluoromethyl group can positively influence a drug's binding affinity for its biological target. mdpi.comnih.gov This is achieved through several mechanisms. As a hydrogen bond donor, the -CF2H group can form crucial interactions with amino acid residues in the active site of an enzyme or receptor, enhancing potency. nih.govalfa-chemistry.combohrium.com Furthermore, its electronegativity and electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to more favorable electrostatic interactions with the target. mdpi.com The steric bulk of the difluoromethyl group, larger than a hydrogen but comparable to a methyl group, can also contribute to improved binding and selectivity through better hydrophobic interactions. mdpi.com

The growing appreciation for the benefits of the difluoromethyl group has spurred the development of new synthetic methods for its incorporation into drug candidates. nih.govresearchgate.net Modern synthetic chemistry offers various strategies for difluoromethylation, including methods that can be applied late in the synthesis, which is highly valuable in drug discovery. princeton.edueurekalert.org

Visible-light photoredox catalysis has emerged as a powerful and mild technique for creating C-CF2H bonds. nih.govnih.govnih.gov These methods often use readily available difluoromethyl sources, such as S-(difluoromethyl)sulfonium salts or bromo(difluoro)acetic acid, to install the -CF2H group onto various heterocyclic scaffolds common in pharmaceuticals, like quinolines and pyridines. nih.govacs.org Such reactions can proceed at room temperature and tolerate a wide range of functional groups, making them suitable for complex molecules. nih.govnih.gov The development of direct C-H difluoromethylation reactions is particularly significant as it obviates the need for pre-functionalizing the substrate molecule, streamlining the synthesis of novel drug candidates. nih.gov

Applications of 1,4-Bis(difluoromethyl)benzene in Specialized Research

The chemical compound this compound is a fluorinated aromatic compound with the molecular formula C8H6F4. nih.govfishersci.se It is characterized by a benzene (B151609) ring substituted with two difluoromethyl groups at the para positions. nih.gov This compound and the broader class of molecules containing difluoromethyl (-CF2H) groups are of significant interest in various fields of chemical research due to the unique properties conferred by the difluoromethyl moiety. chemeurope.comnih.govalfa-chemistry.com

The Role of the Difluoromethyl Group Cf₂h in Molecular Design and Bioisosterism

Crucially, the -CF₂H group serves as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and sometimes amino (-NH2) groups. researchgate.netnih.gov Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity. informahealthcare.com By acting as a metabolically stable substitute for these groups, the difluoromethyl group can help overcome issues of metabolic instability often associated with them. researchgate.netnih.gov Unlike the trifluoromethyl group (-CF₃), the difluoromethyl group can offer a more nuanced adjustment of lipophilicity and introduces the capacity for hydrogen bonding. informahealthcare.comsci-hub.se

Overview of 1,4 Bis Difluoromethyl Benzene As a Research Target

1,4-Bis(difluoromethyl)benzene, with its symmetrical structure featuring two difluoromethyl groups on a benzene (B151609) ring, presents itself as a valuable building block and research target. guidechem.comresearchgate.net Its chemical formula is C₈H₆F₄, and it is also known by synonyms such as a,a,a',a'-Tetrafluoro-p-xylene. nih.gov The presence of two -CF₂H groups makes it an interesting subject for studying the combined electronic and steric effects of these groups on the aromatic system.

Research into this compound spans various areas, from fundamental studies of its physical and chemical properties to its potential applications. In materials science, for example, related difluoromethylated compounds are explored for creating advanced polymers and materials with specific properties. youtube.com In medicinal chemistry, it can serve as an intermediate in the synthesis of more complex molecules where the introduction of difluoromethyl groups is desired to enhance biological activity or pharmacokinetic properties. guidechem.com

Properties of this compound:

| Property | Value |

| Molecular Weight | 178.13 g/mol |

| Density | 1.312 g/cm³ at 25 °C |

| Boiling Point | 54 °C at 20 Torr |

| Flash Point | 66.8 ± 14.6 °C |

| Refractive Index | 1.420 |

This data is compiled from various chemical suppliers and databases. echemi.com

Scope and Objectives of Research Endeavors on 1,4 Bis Difluoromethyl Benzene

Recent Advances in Difluoromethylation Strategies

Modern organic synthesis has seen a surge in the development of novel difluoromethylation techniques. These methods aim to overcome the challenges associated with the direct and selective introduction of the CF2H moiety, providing more practical and efficient routes compared to traditional multi-step processes.

Deoxyfluorination of aryl aldehydes represents an attractive and direct pathway for the synthesis of difluoromethyl arenes. This transformation converts a carbonyl group into a difluoromethyl group. Recent advancements have identified effective reagent combinations to facilitate this conversion under mild conditions.

One prominent method involves the use of anhydrous tetramethylammonium (B1211777) fluoride (B91410) (NMe4F) in combination with a liquid sulfur(VI) electrophile, such as perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O). umich.edu This approach serves as a practical laboratory-scale alternative to using the toxic gas sulfuryl fluoride (SO2F2). umich.edu The reaction of an aryl aldehyde with NMe4F and PBSF in a solvent like N,N-dimethylformamide (DMF) can produce the corresponding difluoromethylarene in good to excellent yields. umich.edu For instance, the reaction of 4-bromobenzaldehyde (B125591) with 3 equivalents of NMe4F and 1.2 equivalents of PBSF in DMF at room temperature for 24 hours resulted in an 84% yield of 1-bromo-4-(difluoromethyl)benzene, as determined by 19F NMR spectroscopy. umich.edu This methodology is applicable to a range of (hetero)aryl aldehydes, providing access to a variety of (hetero)aryl difluoromethyl products. umich.edu

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A fast, mild, and practical microwave-assisted protocol has been specifically developed for the synthesis of this compound from 1,4-bis(dichloromethyl)benzene (B1346832) and potassium fluoride (KF). chemicalpapers.com This method significantly outperforms conventional heating procedures by drastically reducing the reaction time and increasing the product yield. chemicalpapers.com

The efficiency of microwave irradiation in this synthesis is notable. While conventional heating methods may require extended reaction times, the microwave-assisted protocol can achieve superior results in a matter of minutes. chemicalpapers.comarkat-usa.org The use of sealed tubes allows the reaction to be heated rapidly to high temperatures, which not only speeds up the process but can also minimize the formation of side products. liberty.edu

Below is a data table comparing the conventional and microwave-assisted synthesis of this compound.

| Method | Reactants | Catalyst/Solvent | Time | Yield (%) |

| Conventional Heating | 1,4-bis(dichloromethyl)benzene, KF | Phase Transfer Catalyst | 12 hours | 72 |

| Microwave-Assisted | 1,4-bis(dichloromethyl)benzene, KF | Phase Transfer Catalyst | 25 minutes | 89 |

This table is generated based on findings reported in a study on the microwave-assisted synthesis of this compound. chemicalpapers.com

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. researchgate.netyoutube.com In the context of difluoromethylation, PTC enables the transfer of a fluoride source or other anionic reagent from an aqueous or solid phase to an organic phase where the substrate is dissolved. youtube.com This is often accomplished using phase-transfer catalysts such as quaternary ammonium (B1175870) salts. researchgate.net

The mechanism involves the catalyst forming an ion pair with the reagent anion, which is then soluble in the organic phase, allowing it to react with the substrate. youtube.com This methodology offers significant cost savings and process improvements, making it suitable for both laboratory and industrial-scale synthesis. researchgate.net In the microwave-assisted synthesis of this compound from 1,4-bis(dichloromethyl)benzene and KF, a synergistic effect was observed when using a composite phase transfer catalyst, further enhancing the reaction's efficiency. chemicalpapers.com The use of PTC can lead to the development of stereoselective reactions, providing a simple and efficient route to enantioenriched compounds. researchgate.net

Metal-Catalyzed Difluoromethylation of Benzene (B151609) Derivatives

Transition metal catalysis has revolutionized the field of C-F bond formation, and difluoromethylation is no exception. cas.cn Metal-catalyzed methods offer direct routes for introducing the CF2H group, often with high selectivity and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. rsc.orgrsc.org

Copper-catalyzed reactions have become a cornerstone for the formation of C–CF2H bonds. rsc.org One innovative strategy is the copper-catalyzed, chloroamide-directed benzylic C-H difluoromethylation. nih.gov This method utilizes N-chloroamides to generate amidyl radicals, which then facilitate intramolecular C-H activation. A subsequent copper-mediated transfer of a difluoromethyl group from a nucleophilic source to the resulting benzylic radical completes the C-C bond formation. nih.gov This reaction proceeds at room temperature and demonstrates broad substrate scope and functional group tolerance, even enabling the late-stage difluoromethylation of bioactive molecules. nih.gov

Another significant copper-mediated approach is the difluoromethylation of aryl and vinyl iodides. nih.gov Using copper(I) iodide (CuI) as the mediator, cesium fluoride (CsF) as an activator, and difluoromethyltrimethylsilane (TMSCF2H) as the difluoromethyl source, a range of aryl iodides can be converted to their corresponding difluoromethylarenes in high yields. nih.gov The reaction tolerates various functional groups, including amines, ethers, amides, and esters. nih.gov While electron-rich and electron-neutral aryl iodides react efficiently, electron-deficient substrates tend to form arene as the major product. nih.gov

The table below summarizes the yields for the copper-mediated difluoromethylation of various aryl iodides.

| Aryl Iodide Substrate | Product | Yield (19F NMR, %) | Isolated Yield (%) |

| 1-Iodo-4-propylbenzene | 1-(Difluoromethyl)-4-propylbenzene | 99 | 80 |

| 4-Iodo-N,N-dimethylaniline | 4-(Difluoromethyl)-N,N-dimethylaniline | 94 | 78 |

| Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 99 | 85 |

| 1-Iodo-3,5-dimethylbenzene | 1-(Difluoromethyl)-3,5-dimethylbenzene | 99 | 81 |

| 1-Bromo-4-iodobenzene | 1-Bromo-4-(difluoromethyl)benzene | 99 | 84 |

Data adapted from a study on the copper-mediated difluoromethylation of aryl iodides. Reactions were performed with the aryl iodide, CuI, CsF, and TMSCF2H. nih.gov

Palladium catalysis is a powerful and versatile tool for constructing C-C bonds, and several methods have been developed for the synthesis of difluoromethylarenes. rsc.org While oxidative addition to Pd(0) is generally more facile than to Cu(I), a key challenge lies in the subsequent transmetalation step to transfer the CF2H group onto the Pd(II) center. rsc.org

One successful approach is the palladium-catalyzed Negishi cross-coupling reaction, which pairs aryl iodides and bromides with a (difluoromethyl)zinc reagent. acs.org This method provides difluoromethylated aromatic compounds in good to excellent yields. The use of a diamine ligand, such as TMEDA, with the zinc reagent is crucial for efficient transmetalation of the difluoromethyl group to the palladium catalyst without needing an external activator. acs.org

Another innovative strategy is the palladium-catalyzed decarbonylative difluoromethylation of acid chlorides. researchgate.net This reaction employs a difluoromethyl zinc reagent and proceeds at room temperature with broad functional group tolerance. It provides an efficient route for converting a wide range of aromatic carboxylic acids into difluoromethylated compounds. researchgate.net

More recently, the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF2Ar) has been reported. nih.gov This method is particularly valuable for synthesizing diaryl difluoromethanes, which are important bioisosteres in medicinal chemistry. The reaction's success hinges on the use of a specific dialkylaryl phosphine (B1218219) ligand that promotes the otherwise difficult transmetalation of the silane. nih.gov

Nickel-Catalyzed Difluoromethylation Reactions

Nickel catalysis offers an effective and economical approach for the formation of C-CF₂H bonds. These reactions often involve the cross-coupling of aryl halides or triflates with a suitable difluoromethyl source.

A significant advancement in this area involves the use of a stable and isolable difluoromethyl zinc reagent. This reagent, prepared from the reaction of iodo-difluoromethane (ICF₂H) with diethyl zinc and N,N'-Dimethylpropyleneurea (DMPU), is a free-flowing solid. nih.gov In combination with a nickel catalyst, this reagent facilitates the difluoromethylation of aryl iodides, bromides, and triflates under remarkably mild conditions, often at room temperature, which is unprecedented for such transformations. nih.gov The reaction demonstrates broad substrate scope, including substrates with various functional groups.

Another nickel-catalyzed method utilizes difluoroacetic anhydride as an inexpensive and easy-to-handle difluoromethyl source for the hydrodifluoromethylation of alkenes. chemrxiv.org While this specific method applies to alkenes, the underlying principles of activating a difluoromethyl source with a nickel catalyst are pertinent to the broader field of difluoromethylation, including potential applications for aromatic systems through different reaction pathways. Metallaphotoredox catalysis combining a nickel catalyst with a photocatalyst has also proven effective for the difluoromethylation of aryl halides using bromodifluoromethane (B75531) (CF₂HBr). mdpi.com

Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Halides This table is representative of the general methodology and conditions.

| Entry | Aryl Halide | Catalyst System | Reagent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Iodobenzonitrile | Ni(cod)₂ / dppf | (DMPU)Zn(CF₂H)₂ | THF, Room Temp | 95 |

| 2 | 4-Bromobenzotrifluoride | Ni(cod)₂ / dppf | (DMPU)Zn(CF₂H)₂ | THF, Room Temp | 88 |

| 3 | Methyl 4-iodobenzoate | Ni(cod)₂ / dppf | (DMPU)Zn(CF₂H)₂ | THF, Room Temp | 92 |

| 4 | 4-Iodoanisole | Ni(cod)₂ / dppf | (DMPU)Zn(CF₂H)₂ | THF, Room Temp | 85 |

cod = 1,5-cyclooctadiene, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, THF = Tetrahydrofuran

Iron-Catalyzed C-H Difluoromethylation

Iron, being an abundant and low-cost metal, presents an attractive alternative to precious metal catalysts. Iron-catalyzed difluoromethylation reactions have been developed, particularly for the coupling of arylzinc reagents with a difluoromethyl source. acs.orgnih.gov

In one prominent method, arylzincs react with difluoromethyl 2-pyridyl sulfone in the presence of an iron catalyst to yield difluoromethylated arenes. This reaction proceeds via a selective cleavage of the C–S bond of the sulfone reagent. acs.orgnih.gov The process is notable for its use of a bench-stable fluoroalkyl sulfone and an inexpensive catalyst, allowing for the synthesis of diverse difluoromethylated aromatics at low temperatures. acs.org Mechanistic studies, including radical clock experiments, suggest the involvement of radical species in this transformation. acs.orgnih.gov While this specific protocol involves pre-functionalized arylzincs rather than direct C-H activation, it represents a key iron-catalyzed strategy for creating Ar-CF₂H bonds. The development of direct C-H difluoromethylation of benzene rings using iron catalysts remains a significant, though challenging, goal. osti.gov

Silver-Mediated Difluoromethylation Strategies

Silver-mediated and -catalyzed reactions provide another avenue for the introduction of difluoromethyl groups into aromatic systems. Silver catalysts can promote oxidative C-H functionalization under relatively mild conditions. researchgate.net

One strategy involves the silver-catalyzed oxidative C-H aryloxydifluoromethylation and arylthiodifluoromethylation of heteroaromatic compounds. researchgate.netacs.org These reactions utilize easily accessible aryloxydifluoroacetic acids and arylthiodifluoroacetic acids as the respective sources of the ArOCF₂• and ArSCF₂• radicals. The process is typically promoted by a combination of a catalytic amount of a silver salt, such as silver nitrate (B79036) (AgNO₃), and a stoichiometric oxidant like Selectfluor or potassium persulfate (K₂S₂O₈). researchgate.netacs.org Although primarily demonstrated on heteroarenes, this method highlights the potential of silver catalysis for C-H functionalization with CF₂-containing groups.

While direct silver-mediated C-H difluoromethylation of simple arenes like benzene is less common, related trifluoromethylation reactions have been extensively studied. For instance, silver salts like AgOTf can mediate the C-H trifluoromethylation of benzene derivatives using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the CF₃ source. nih.gov These reactions are proposed to proceed through a AgCF₃ intermediate and demonstrate reactivity complementary to analogous copper-based systems. nih.gov The principles underlying these transformations could potentially be adapted for difluoromethylation.

Table 2: Silver-Catalyzed C-H Aryloxydifluoromethylation of Heteroarenes This table illustrates the general scope of the silver-catalyzed methodology.

| Entry | Heteroarene | Reagent | Catalyst/Oxidant | Yield (%) |

|---|---|---|---|---|

| 1 | Lepidine | PhOCF₂COOH | AgNO₃ / K₂S₂O₈ | 82 |

| 2 | Quinaldine | PhOCF₂COOH | AgNO₃ / K₂S₂O₈ | 75 |

| 3 | Pyridine | PhOCF₂COOH | AgNO₃ / K₂S₂O₈ | 68 |

Photocatalytic Approaches to Difluoromethylation

Photocatalysis, particularly using visible light, has emerged as a powerful and sustainable tool for generating radical species under mild conditions, enabling a variety of difluoromethylation reactions.

Visible-Light-Driven Radical Difluoromethylation

Visible-light photoredox catalysis allows for the direct C-H difluoromethylation of arenes and heteroarenes, avoiding the need for pre-functionalized starting materials. nih.gov These methods typically employ a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process with a difluoromethyl source to generate a difluoromethyl radical (•CF₂H).

A common and effective difluoromethyl source for these reactions is sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov Organic dyes, such as Rose Bengal or Eosin Y, can serve as effective metal-free photocatalysts. mdpi.comnih.gov The reaction is often conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature, using molecular oxygen from the air as a green and terminal oxidant. nih.gov This approach has been successfully applied to a wide range of heterocycles. nih.govnih.govrsc.org

Another powerful strategy is dual metallaphotoredox catalysis, which combines a visible-light photocatalyst (e.g., an iridium complex) with a nickel cross-coupling catalyst. This system enables the difluoromethylation of aryl halides with sources like bromodifluoromethane (CF₂HBr). mdpi.com The photocatalyst generates a radical intermediate, which is then intercepted by the nickel catalyst in its catalytic cycle to achieve the C-CF₂H bond formation.

Table 3: Photocatalytic C-H Difluoromethylation of Heterocycles This table shows representative examples using an organic photocatalyst.

| Entry | Substrate | Photocatalyst | CF₂H Source | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Caffeine | Rose Bengal | CF₂HSO₂Na | DMSO, Green LEDs, Air | 85 |

| 2 | Theophylline | Rose Bengal | CF₂HSO₂Na | DMSO, Green LEDs, Air | 82 |

| 3 | Quinoxaline | Rose Bengal | CF₂HSO₂Na | DMSO, Green LEDs, Air | 78 |

| 4 | 1-Methylquinoxolin | V-COF-AN-BT | NaSO₂CF₂H | DMSO, Visible Light, O₂ | 91 |

V-COF-AN-BT = A dual-active-centered covalent organic framework acs.org

Mechanistic Investigations in Photocatalytic Difluoromethylation

Understanding the reaction mechanism is crucial for optimizing existing methods and developing new transformations. nih.gov In photocatalytic difluoromethylation, the process generally begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

In many systems, the excited photocatalyst engages in a reductive quenching cycle. For instance, when using CF₂HSO₂Na, the excited photocatalyst is quenched by the sulfinate, which undergoes an oxidative single-electron transfer (SET) to generate a difluoromethyl radical (•CF₂H) and SO₂. acs.org The reduced photocatalyst is then regenerated by an oxidant, often molecular oxygen, completing the catalytic cycle. nih.govacs.org

Alternatively, in a process involving an oxidative quenching cycle, the excited photocatalyst (PC*) first reacts with a substrate molecule. The resulting radical cation of the substrate then reacts with the difluoromethylating agent. nih.govresearchgate.net

Control experiments are fundamental to elucidating these pathways. The reaction's dependence on light and the photocatalyst is confirmed by running experiments in the dark or without the catalyst, which should yield no or only trace amounts of product. acs.org Radical trapping experiments using scavengers like 1,1-diphenylethylene (B42955) can confirm the presence of radical intermediates. acs.org Kinetic studies and quantum yield measurements provide deeper insights into the reaction's efficiency and the presence of any chain processes. nih.govresearchgate.net Such mechanistic work has confirmed that many photocatalytic trifluoromethylation and, by extension, difluoromethylation reactions proceed through a radical mechanism without a chain process. nih.govresearchgate.net

Nucleophilic Difluoromethylation Reagents and Their Application

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent ("CF₂H⁻") to an electrophile. This approach is particularly useful for the synthesis of α-difluoromethyl alcohols and amines from carbonyls and imines, respectively.

Several reagents have been developed to serve as sources of the "CF₂H⁻" synthon. A widely used and versatile reagent is (phenylsulfonyl)difluoromethane (PhSO₂CF₂H). nih.govcas.cn In the presence of a base, it generates the PhSO₂CF₂⁻ anion, which is a stable and effective nucleophile for addition to various electrophiles, including aldehydes, ketones, and imines. cas.cn The phenylsulfonyl group can be removed reductively in a subsequent step if desired. Enantioselective additions have been achieved using chiral phase-transfer catalysts, providing access to chiral α-difluoromethyl alcohols, although often with moderate enantioselectivity. nih.gov

Another class of reagents includes silicon-based nucleophiles like (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H) and its derivatives. scienceopen.comcas.cn For instance, Me₃SiCF₂H can be used for the direct nucleophilic difluoromethylation of aromatic isoxazoles that have been activated by electron-withdrawing groups. scienceopen.com A three-component strategy using (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) has also been developed. In this method, TMSCF₂Br generates difluorocarbene in situ, which is then trapped by a nucleophile like sodium benzenesulfinate (B1229208) (PhSO₂Na) or sodium thiophenoxide (ArSNa) to form the corresponding PhSO₂CF₂⁻ or ArSCF₂⁻ anion. This anion then adds to an aldehyde present in the mixture. acs.org

More recently, a general method was developed to convert common difluoromethyl (hetero)arenes into stabilized and structurally diverse ArCF₂⁻ transfer reagents. This allows the difluoromethyl group itself to be used as a masked nucleophile, enabling the transfer of the ArCF₂⁻ group to a wide range of electrophiles, including enolizable carbonyl compounds and aryl halides via palladium-catalyzed cross-coupling. acs.org

Table 4: Application of Nucleophilic Difluoromethylation Reagents This table summarizes the application of different nucleophilic reagents with various electrophiles.

| Reagent | Electrophile | Product Type | Reference |

|---|---|---|---|

| PhSO₂CF₂H / Base | Aromatic Aldehydes | α-Difluoromethyl Alcohols | nih.govcas.cn |

| PhSO₂CF₂H / Base | N-(tert-butylsulfinyl)imines | Chiral Difluoromethyl Amines | cas.cn |

| Me₃SiCF₂H / Activator | Activated Aromatic Isoxazoles | Difluoromethylated Isoxazolines | scienceopen.com |

| TMSCF₂Br / PhSO₂Na | Aldehydes | α-(Phenylsulfonyl)difluoromethyl Alcohols | acs.org |

Utilizing Bromodifluoromethyl Phenyl Sulfone as a Synthon

Phenyl sulfone derivatives containing a halodifluoromethyl group are versatile synthons for introducing the difluoromethyl moiety. While direct synthesis of this compound using bromodifluoromethyl phenyl sulfone is not widely documented, the reactivity of analogous sulfones provides a clear blueprint for its potential applications. Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl), for instance, has been established as an effective difluorocarbene precursor for the O- and N-difluoromethylation of various substrates under basic conditions. cas.cncas.cn

The general strategy involves the base-induced elimination of the phenylsulfonyl group and a halide to generate difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by nucleophiles. The phenylsulfonyl group is advantageous as it enhances the stability of related anionic intermediates and activates the molecule for subsequent reactions. cas.cn A recently developed reagent, Sulfox-CF₂SO₂Ph, demonstrates divergent reactivity; under basic conditions, it serves as a difluorocarbene precursor through the cleavage of the sulfonyl moiety, while under photocatalysis, it acts as a (phenylsulfonyl)difluoromethyl radical source. sioc.ac.cn This highlights the utility of such sulfone-based synthons in accessing difluoromethylated compounds through multiple reactive pathways.

Generation of Difluorocarbene from Novel Reagents

Difluorocarbene (:CF₂) is a key intermediate for the synthesis of gem-difluorinated compounds. Historically, its generation relied on reagents that were often toxic or environmentally harmful. cas.cnchinesechemsoc.org Modern synthetic chemistry has seen the development of numerous novel, more stable, and safer difluorocarbene precursors. cas.cnchinesechemsoc.org

One prominent class of modern reagents is silicon-based. Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, generates difluorocarbene upon initiation with sodium iodide and is valued for its safety, low cost, and compatibility with various functional groups. beilstein-journals.org Other novel reagents have been designed to offer controlled generation of difluorocarbene under mild conditions. These include (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), derived from the reaction of potassium bromodifluoroacetate and triphenylphosphine, and various sulfonyl-containing molecules like difluoromethanesulfonyl fluoride. chinesechemsoc.org These reagents circumvent the need for harsh conditions or hazardous precursors, expanding the applicability of difluorocarbene chemistry. cas.cnchinesechemsoc.org

| Reagent Name | Chemical Formula/Structure | Precursor/Method | Key Advantages | Reference |

|---|---|---|---|---|

| Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | TMSCF₃ | Commercial | Safe, low cost, compatible with many functional groups. | beilstein-journals.org |

| (Triphenylphosphonio)difluoroacetate (PDFA) | Ph₃P⁺CF₂CO₂⁻ | From BrCF₂CO₂K and Ph₃P | Stable, solid reagent. | chinesechemsoc.org |

| Chlorodifluoromethyl Phenyl Sulfone | PhSO₂CF₂Cl | From PhSO₂CF₂H | Non-ozone-depleting difluorocarbene source. | cas.cncas.cn |

| Sulfox-CF₂SO₂Ph | ArS(O)(NTs)CF₂SO₂Ph | From SulfoxFluor and PhSO₂CF₂H | Acts as a difluorocarbene precursor under basic conditions. | sioc.ac.cn |

| Ethyl Bromodifluoroacetate | BrCF₂CO₂Et | Commercial | Used in palladium-catalyzed difluoromethylation of aryl boronic acids. | chinesechemsoc.org |

Late-Stage Difluoromethylation Techniques

Late-stage functionalization (LSF) involves the introduction of functional groups into complex, pre-assembled molecular scaffolds. This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without requiring de novo synthesis. The introduction of the CF₂H group at a late stage can significantly improve a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity. rsc.orgrsc.orgresearchgate.netnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for late-stage difluoromethylation. nih.gov These methods often proceed under mild conditions, exhibit high functional group tolerance, and can utilize stable difluoromethyl sources. For example, difluoromethyl heteroaryl-sulfones have been used in photoredox-catalyzed C-H difluoromethylation processes. researchgate.net These techniques enable the direct conversion of C-H bonds to C-CF₂H bonds, obviating the need for pre-functionalization of the substrate, which is a significant advantage in the context of complex molecule modification. rsc.orgrsc.orgresearchgate.net

Site-Selective Introduction of Difluoromethyl Groups into Complex Structures

A primary challenge in late-stage functionalization is controlling the position of the new group (regioselectivity). Significant progress has been made in the site-selective introduction of difluoromethyl groups into complex aromatic and heteroaromatic systems. These methods often leverage transition-metal catalysis, where the catalyst and directing groups on the substrate guide the reaction to a specific C-H bond.

For instance, palladium and ruthenium catalysts have been successfully employed for the para-selective C-H difluoromethylation of aromatic compounds bearing carbonyl or anilide directing groups. rsc.orgthieme.deresearchgate.net By changing the catalyst system, it is possible to alter the selectivity; an iron-porphyrin complex has been shown to induce para-selectivity in the C-H difluoromethylation of arenes using ethyl bromodifluoroacetate as the CF₂H source, a contrast to the meta-selectivity often observed with other systems. sci-hub.se Another innovative strategy is a two-step, one-pot C–H borylation–difluoromethylation, which provides a versatile route to site-selectively functionalized (hetero)arenes. rsc.org These methods demonstrate a high degree of control, enabling the precise modification of complex, high-value molecules. nih.gov

| Substrate Type | Catalyst/Reagent System | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Ketones/Benzoates | Palladium Catalyst / Ag₂CO₃ | para-selective | Targets C-H bond remote to the electron-deficient carbonyl group. | rsc.org |

| Anilides, Indolines | Ruthenium(II) Catalyst | para-selective | Effective for electron-rich aniline (B41778) derivatives. | thieme.deresearchgate.net |

| Arenes | [Fe(TPP)Cl] / BrCF₂CO₂Et | para-selective | Ligand sterics on the iron porphyrin complex induce para selectivity. | sci-hub.se |

| (Hetero)arenes | 1) Borylation 2) Pd-Catalyst / [(SIPr)Ag(CF₂H)] | Site-selective (defined by borylation) | Two-step, one-pot protocol for versatile functionalization. | rsc.org |

| Indoles, Heterocycles | Organic Photoredox Catalyst / NaSO₂CF₂H / O₂ | C2-selective | Metal-free, direct C-H difluoromethylation. | nih.gov |

Radiolabeling Strategies for [¹⁸F]Difluoromethylated Compounds

Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for medical diagnosis and drug development. nih.govresearchgate.net It relies on radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most common due to its favorable properties. doaj.org Developing methods to incorporate ¹⁸F into the difluoromethyl group ([¹⁸F]CF₂H) is essential for creating novel PET tracers. nih.govsemanticscholar.org

The radiosynthesis of [¹⁸F]CF₂H-containing molecules presents unique challenges, including the short half-life of ¹⁸F (109.8 minutes) and the need for high molar activity to avoid off-target receptor saturation. researchgate.netresearchgate.net Several strategies have been developed to address these issues. One approach involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov Another powerful method utilizes [¹⁸F]difluorocarbene ([¹⁸F]:CF₂) as a building block, which can be generated and trapped in situ by various nucleophiles. nih.gov

More recently, photoredox catalysis has been applied to the ¹⁸F-difluoromethylation of N-heteroaromatics via a C-H activation strategy. researchgate.net This method uses a radiolabeled [¹⁸F]difluoromethyl heteroaryl-sulfone reagent, which generates an ¹⁸F-difluoromethyl radical upon visible light irradiation. These advanced radiolabeling techniques are expanding the toolkit available to radiochemists, facilitating the development of the next generation of PET imaging agents for research and clinical applications. researchgate.netdoaj.orgresearchgate.net

Reactivity Profiles of the Difluoromethyl Group on Aromatic Systems

The difluoromethyl (CF2H) group, due to the presence of two electron-withdrawing fluorine atoms, significantly influences the reactivity of the aromatic ring to which it is attached. This group is known to be a lipophilic and metabolically resistant substituent, making it valuable in medicinal chemistry. acs.org The strong electronegativity of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. mdpi.compressbooks.pub This deactivating effect is a well-established strategy for reducing metabolism and increasing the half-life of drug molecules. mdpi.com

The CF2H group can also act as a masked nucleophile. acs.org Through deprotonation using a strong base, the otherwise unreactive Ar-CF2H group can be converted into a reactive Ar-CF2- synthon. acs.org This allows for the construction of benzylic Ar-CF2-R linkages, which are useful replacements for benzylic linkages in drug design due to their enhanced metabolic stability. acs.org

Investigations into Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound reveals interesting intramolecular and intermolecular interactions. The molecule itself lies across a crystallographic inversion center. nih.govresearchgate.net Notable features include short C-H···F and F···F contacts that are significantly shorter than the sum of their van der Waals radii. nih.govresearchgate.net Specifically, a short C4A···F1A contact of 2.8515 (18) Å and an F1B···F1B contact of 2.490 (4) Å have been observed. nih.gov

In the crystal structure, intermolecular C—H···F hydrogen bonds link neighboring molecules into one-dimensional infinite chains. nih.govresearchgate.net These chains are further linked by C—H···π interactions, forming a two-dimensional network. researchgate.net In related molecules with donor-acceptor architectures, such as those containing 1,4-bis(trifluoromethyl)benzene as an acceptor, weak van der Waals intramolecular bonds are formed between the fluorine atoms of the CF3 groups and hydrogen atoms of adjacent methyl or phenyl groups (C–H⋯F, C–F⋯N, C–H⋯H, and C–H⋯C). rsc.org The acidic proton of the difluoromethyl group can also participate in hydrogen bonding, allowing it to act as a bioisostere for alcohol, thiol, and amine moieties. nih.gov

Ortholithiation Studies of Substituted Benzenes with Difluoromethyl Groups

Directed ortho-lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. semanticscholar.orgwikipedia.org The process involves the deprotonation of the position ortho to a directing metalating group (DMG) by an organolithium reagent. semanticscholar.orgwikipedia.org The difluoromethyl group, like the trifluoromethyl group, is considered a moderate directing group for ortho-lithiation. semanticscholar.org However, studies on the ortho-lithiation of trifluoromethylbenzene have shown that while it is possible, it can be challenging. nih.gov For instance, attempts to lithiate pentafluorosulfanyl benzene, which has properties similar to trifluoromethylbenzene, under conditions reported for trifluoromethylbenzene were unsuccessful. nih.gov Successful ortho-lithiation often requires specific conditions, such as the use of lithium tetramethylpiperidide at low temperatures, and the presence of an electrophile to trap the lithiated intermediate. nih.gov The CF3 group's directing effect can be superseded by stronger directing groups like a THP-protected hydroxy group. researchgate.net

Radical Pathways in the Transformations of this compound

Radical reactions provide a versatile pathway for the functionalization of compounds containing difluoromethyl groups. The CF2H radical can be generated from various precursors, such as difluoroacetic acid, under visible light irradiation in the presence of a promoter like (diacetoxyiodo)benzene (B116549) (PIDA). beilstein-journals.org This radical can then participate in addition reactions with unactivated alkenes. beilstein-journals.org For example, a CF2H radical can add to the double bond of a 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole to form a new alkyl radical, which can then undergo intramolecular cyclization with the aromatic ring to construct polycyclic structures. beilstein-journals.org

The generation of a (phenylsulfonyl)difluoromethyl radical from a Sulfox-CF2SO2Ph reagent has also been demonstrated under photoredox catalysis. sioc.ac.cn This radical can then be used in various difluoroalkylation reactions. Furthermore, radical transformations are powerful tools for the difunctionalization of molecules at remote positions. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Substitution:

The presence of two difluoromethyl groups on the benzene ring significantly deactivates it towards electrophilic aromatic substitution. pressbooks.pubquora.com The strong electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. mdpi.compressbooks.pub This deactivating effect is more pronounced than that of a single methyl group (as in toluene) but less than that of a nitro group. quora.com Consequently, electrophilic substitution on this compound would require harsh reaction conditions and would be expected to proceed much slower than on benzene itself. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r):

Conversely, the electron-withdrawing difluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). youtube.com By withdrawing electron density, these groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org This stabilization facilitates the displacement of a leaving group on the ring by a nucleophile. libretexts.org The activating effect is most pronounced when the electron-withdrawing groups are positioned ortho and para to the leaving group. libretexts.orglibretexts.org Therefore, if this compound were to have a suitable leaving group, it would be susceptible to nucleophilic attack. nih.gov

Cross-Coupling Reactions Involving Difluoromethylated Aryl Substrates

Cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to difluoromethylated aryl substrates. These reactions allow for the formation of C-C and C-heteroatom bonds, providing access to a wide range of functionalized molecules.

One common approach is the direct difluoromethylation of aryl halides using a copper or nickel catalyst. acs.org For instance, aryl iodides and bromides can be coupled with a difluoromethyl group generated from readily available reagents at room temperature. acs.org Another strategy involves the deprotonation of a difluoromethylarene to form a nucleophilic Ar-CF2- synthon, which can then react with various electrophiles in the presence of a suitable catalyst. acs.org

Nickel-catalyzed reductive cross-coupling reactions have also been developed to couple aryl halides with alkyl halides, offering a general method with high functional group compatibility. acs.org Furthermore, cesium fluoride-assisted cross-coupling reactions of (1-fluorovinyl)methyldiphenylsilane (B1593031) with aryl halides and triflates, catalyzed by copper and palladium complexes, have been shown to produce (1-fluorovinyl)arenes in good yields. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the molecular and electronic characteristics of fluorinated organic compounds like this compound. These computational methods offer a balance between accuracy and computational expense, making them suitable for studying medium-sized molecules. acs.org DFT calculations, often employing functionals such as B3LYP, provide detailed insights into the molecule's geometry, bond lengths, and bond angles in its ground state. acs.org For instance, in related trifluoromethyl-containing compounds, DFT has been used to determine bond lengths with good agreement to experimental values. acs.org

The electronic properties of this compound can also be thoroughly investigated using DFT. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's electronic behavior. researchgate.net The energy gap between HOMO and LUMO is a critical factor in determining the molecule's reactivity and kinetic stability. Furthermore, DFT can be used to generate electrostatic surface potential maps, which visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net In similar aromatic systems, these maps have been instrumental in understanding intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,4-bis(2-(pyridin-2-yl)-1,3,4-oxadiazol-5-yl)benzene | -6.12 | -2.65 | 3.47 |

| 1,4-bis(2-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl)benzene | -6.01 | -2.58 | 3.43 |

| 1,4-bis(2-(furan-2-yl)-1,3,4-oxadiazol-5-yl)benzene | -5.95 | -2.49 | 3.46 |

This table is populated with data from a study on related oxadiazole derivatives and is for illustrative purposes. Specific DFT data for this compound was not available in the search results. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a crucial role in understanding the reaction mechanisms involving this compound. Theoretical calculations can map out the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. beilstein-journals.org This information is vital for predicting reaction pathways and understanding the factors that control selectivity. For example, in the context of arylation reactions, computational studies have helped to elucidate the mechanisms, including the formation of key transition states. beilstein-journals.org

The introduction of difluoromethyl groups onto aromatic rings is a significant area of research. qmul.ac.uk Modeling the transition states of these reactions, whether through metal-catalyzed processes or radical pathways, provides insight into the reaction barriers and helps in the design of more efficient synthetic methods. beilstein-journals.orgqmul.ac.uk For instance, understanding the transition state for the introduction of a difluoromethyl group can aid in the development of novel difluoromethylation reagents. qmul.ac.uk

Conformational Analysis and Intermolecular Hydrogen Bonding Characteristics

The conformational flexibility of the difluoromethyl groups in this compound influences its physical properties and intermolecular interactions. The rotation around the C-C bond connecting the difluoromethyl group to the benzene ring can be studied computationally to determine the most stable conformers.

The presence of C-H bonds and highly electronegative fluorine atoms in the difluoromethyl groups allows for the formation of weak C-H···F intermolecular hydrogen bonds. nih.gov While individually weak, these interactions can collectively influence the crystal packing and solid-state structure of the compound. nih.gov The difluoromethyl group is considered a lipophilic bioisostere of traditional hydrogen-bond donors like hydroxyl and thiol groups. nih.gov Computational studies can predict the geometry and strength of these hydrogen bonds. mdpi.com The investigation of hydrogen bonding is crucial as it can affect various properties of the molecule. mdpi.com In related fluorinated benzene derivatives, both intramolecular and intermolecular C-H···F hydrogen bonds have been observed and characterized. nih.gov The analysis of these interactions often involves comparing calculated bond distances and angles to the sum of the van der Waals radii. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Difluoromethylated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.comfrontiersin.org For difluoromethylated compounds, QSAR studies can help in understanding how the difluoromethyl group influences biological activity. qmul.ac.uk

The development of a QSAR model involves several key steps, including the selection of a set of compounds with known activities, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com Descriptors can be 2D or 3D and capture various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The interpretability of a QSAR model is important for understanding which molecular features are crucial for activity. mdpi.com In the context of difluoromethylated compounds, QSAR can be employed to design new molecules with potentially enhanced biological profiles. qmul.ac.uk

Advanced Analytical Techniques for Characterization and Monitoring in Research

The precise characterization and monitoring of 1,4-Bis(difluoromethyl)benzene in research and development settings rely on a suite of advanced analytical techniques. These methods provide critical information regarding the compound's purity, structure, and elemental composition.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Greener Difluoromethylation Protocols

The development of environmentally benign and sustainable methods for the synthesis of difluoromethylated compounds, including 1,4-bis(difluoromethyl)benzene, is a critical research focus. Traditional methods often rely on harsh reagents and produce significant waste. Future research is geared towards greener alternatives that are more atom-economical and utilize less hazardous materials. researchgate.net

One promising approach is the use of fluoroform (CHF3), an inexpensive and non-ozone-depleting industrial byproduct, as a difluoromethylating agent. rsc.org Continuous flow protocols are being explored to safely and efficiently utilize gaseous reagents like fluoroform for the difluoromethylation of various organic substrates. rsc.org Another sustainable strategy involves the direct C-H difluoromethylation of aromatic compounds, which avoids the need for pre-functionalized starting materials. acs.org Photocatalytic methods using visible light and organocatalysts are also gaining traction as they offer mild and environmentally friendly reaction conditions. acs.orgbeilstein-journals.org

Recent advancements have also focused on the use of more benign difluoromethylating reagents. For instance, difluoromethyltriflate (HCF2OTf), a non-ozone-depleting liquid, has been developed for the difluoromethylation of phenols and thiophenols under mild conditions. nih.gov This reagent is attractive because it can be prepared from readily available, non-ozone-depleting starting materials. nih.gov

Key Research Directions in Green Difluoromethylation:

Utilization of Fluoroform: Developing efficient catalytic systems for the activation and utilization of fluoroform as a difluoromethyl source. rsc.org

Direct C-H Functionalization: Exploring new catalysts and reaction conditions for the direct and selective difluoromethylation of C-H bonds in aromatic rings. acs.orgsci-hub.se

Photocatalysis: Harnessing visible light and photocatalysts to drive difluoromethylation reactions under mild and green conditions. acs.orgmdpi.comnih.gov

Flow Chemistry: Implementing continuous flow technologies for safer and more efficient difluoromethylation processes, especially when using gaseous reagents. rsc.org

Benign Reagents: Designing and synthesizing new difluoromethylating agents that are less toxic and have a lower environmental impact. nih.gov

Exploration of Novel Catalytic Systems for Selective Difluoromethylation

The selective introduction of the difluoromethyl group into specific positions of a molecule is a significant challenge in synthetic chemistry. acs.org The development of novel catalytic systems is paramount to achieving high selectivity and efficiency in difluoromethylation reactions.

Transition metal catalysis has been a cornerstone of these efforts, with catalysts based on palladium, copper, and nickel being widely explored. acs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions of aryl halides with difluoromethyl sources have proven effective. acs.org Copper-mediated reactions have also shown promise for the direct difluoromethylation of aryl iodides at room temperature. acs.org

A significant area of research is the use of non-precious, earth-abundant metals like iron as catalysts. sci-hub.sersc.org Iron catalysts have been shown to promote the para-selective C-H difluoromethylation of arenes, offering a cost-effective and more sustainable alternative to precious metal catalysts. sci-hub.se The design of specific ligands plays a crucial role in controlling the selectivity and reactivity of these metal catalysts. sci-hub.se

Furthermore, metal-free catalytic systems are emerging as a powerful alternative. colostate.edu For example, a novel metal-free difluoromethylation method for arenes via a 1,2-boronate migration is being investigated. colostate.edu Photocatalysis, often in combination with metal catalysts (dual catalysis), is also a rapidly developing field for achieving selective difluoromethylation under mild conditions. mdpi.comrsc.org

| Catalyst System | Key Features | Potential Advantages |

|---|---|---|

| Palladium-based Catalysts | Effective for cross-coupling reactions of aryl halides. acs.org | Well-established reactivity and broad substrate scope. |

| Copper-based Catalysts | Enables direct difluoromethylation of aryl iodides at room temperature. acs.org | Milder reaction conditions and good functional group tolerance. |

| Iron-based Catalysts | Promotes para-selective C-H difluoromethylation. sci-hub.se | Cost-effective, earth-abundant, and more sustainable. rsc.org |

| Nickel-based Catalysts | Used in cross-coupling reactions under electrochemical conditions. rsc.org | Offers alternative reactivity to palladium and copper. |

| Metal-Free Systems (e.g., Boron-based) | Utilizes 1,2-boronate migration for difluoromethylation. colostate.edu | Avoids the use of potentially toxic and expensive metals. |

| Photocatalysts (Organic Dyes, Covalent Organic Frameworks) | Driven by visible light, often enabling direct C-H functionalization. acs.orgmdpi.com | Mild, environmentally friendly, and offers unique selectivity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Difluoromethylated Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules, including those containing the difluoromethyl group. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical information to predict the properties of novel compounds, optimize synthetic routes, and even generate new molecular structures with desired characteristics. springernature.comoxfordglobal.com

In the context of this compound and its derivatives, AI and ML can be employed in several key areas:

Predicting Physicochemical and Biological Properties: ML models can be trained to predict properties such as solubility, metabolic stability, and bioactivity of difluoromethylated compounds. mdpi.com This allows for the rapid screening of virtual libraries of molecules before committing to their synthesis, saving time and resources.

Designing Novel Molecules: Generative AI models can design new molecules with specific property profiles. nih.govspringernature.com For example, an AI could be tasked with designing derivatives of this compound that are predicted to have high efficacy as a particular type of therapeutic agent or as a component in an advanced material.

Optimizing Synthetic Pathways: AI can assist in planning the most efficient and sustainable synthetic routes to target difluoromethylated compounds. researchgate.net By analyzing reaction databases, AI algorithms can suggest optimal reagents, catalysts, and reaction conditions.

The integration of AI with automated synthesis platforms represents a particularly exciting frontier. nih.gov This "design-make-test-analyze" cycle, powered by AI, could significantly accelerate the discovery and development of new difluoromethylated compounds. oxfordglobal.com

Expanding Applications in Novel Biomedical and Material Science Fields

The unique properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and its isosteric relationship with hydroxyl and thiol groups, make it a valuable moiety in drug design. mdpi.comcolostate.edu While the applications of many difluoromethylated compounds are still under investigation, the structural motif of this compound suggests its potential as a scaffold for new therapeutic agents and advanced materials.

In biomedical science , the introduction of two difluoromethyl groups could enhance the metabolic stability and membrane permeability of drug candidates. mdpi.com The symmetrical nature of this compound could be exploited in the design of bivalent ligands that can simultaneously interact with two binding sites on a biological target. Research into the biological activities of derivatives of this compound could uncover new leads for various diseases. For example, some difluoromethylated compounds have shown promise as anticancer agents. acs.org The compound Eflornithine, which contains a difluoromethyl group, is used to treat African trypanosomiasis. wikipedia.org

In material science , the strong electron-withdrawing nature of the difluoromethyl groups can significantly influence the electronic properties of the benzene (B151609) ring. This makes this compound and its derivatives interesting candidates for applications in organic electronics. For instance, it has been explored as an acceptor unit in the design of emitters for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). rsc.org The incorporation of fluorine can also enhance the thermal and chemical stability of polymers, making fluorinated monomers like those derived from this compound potentially useful in the synthesis of high-performance plastics and coatings. researchgate.net Single-benzene-based fluorophores with donor-acceptor structures are also an area of active research. nih.gov

Challenges in Scale-Up and Process Chemistry for Industrial Applications

While many innovative methods for the synthesis of difluoromethylated compounds are being developed in academic laboratories, translating these to an industrial scale presents significant challenges. The cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of purification are all critical factors that must be considered for large-scale production.

One of the primary challenges is the handling of gaseous reagents like fluoroform, which often require specialized high-pressure equipment. rsc.org While flow chemistry can mitigate some of these risks, the initial investment in such infrastructure can be substantial. rsc.org The cost and stability of catalysts, particularly those based on precious metals, are also major considerations for industrial processes. The development of robust and recyclable catalysts is therefore a key research objective.

Furthermore, many of the novel difluoromethylation reactions reported in the literature have been demonstrated on a small scale. The optimization of these reactions for large-scale synthesis often requires extensive process development to ensure consistent yields and purity. This includes addressing issues such as heat transfer, mixing, and the separation of products from catalysts and byproducts. The selective partial fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene has been achieved with high yield by warming a slurry in anhydrous HF with a small amount of an inert solvent. researchgate.net

Overcoming these scale-up challenges will be crucial for realizing the full potential of this compound and other difluoromethylated compounds in commercial applications, from pharmaceuticals to advanced materials.

常见问题

Q. What are the standard synthetic routes for preparing 1,4-Bis(difluoromethyl)benzene, and how are impurities typically controlled?

The synthesis of this compound (C₈H₆F₄, MW 178.13) often involves fluorination of p-xylene derivatives. A common route is the reaction of 1,4-bis(chloromethyl)benzene with fluorinating agents like HF or KF under controlled conditions. Purification is critical due to potential byproducts such as mono-fluorinated intermediates; recrystallization from acetone or chromatographic methods are employed to achieve >98% purity . Impurity profiles are monitored via GC-MS or HPLC to ensure consistency in downstream applications.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation of acetone solutions reveal a planar benzene ring with difluoromethyl substituents in para positions. Key parameters include C–F bond lengths (~1.34 Å) and torsional angles between fluoromethyl groups and the aromatic ring, which influence electronic properties . Complementary techniques like NMR (¹⁹F and ¹H) and FT-IR validate symmetry and functional group integrity .

Q. What are the key physical properties (e.g., solubility, melting point) relevant to handling this compound in laboratory settings?

The compound is a white crystalline solid with a melting point of 106–110°C and boiling point of ~312°C. It is sparingly soluble in water but dissolves readily in acetone, DMSO, and dichloromethane. Its low solubility in polar solvents necessitates careful solvent selection for reactions. Density and refractive index data are critical for spectroscopic applications .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MP2) predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate dipole moments, polarizabilities, and hyperpolarizabilities. Basis sets like 6-31G and B3LYP reproduce experimental trends, showing that fluorine's electronegativity reduces electron density on the aromatic ring, lowering polarizability (⟨α⟩ ≈ 10–12 ų). These properties make it a candidate for nonlinear optical materials . For larger derivatives, truncated basis sets are validated against experimental data to balance accuracy and computational cost .

Q. What photochemical mechanisms govern the reactivity of this compound under UV irradiation?

Under 254 nm UV light, the compound undergoes S–O bond cleavage (if sulfonyl groups are present) or C–F bond activation, generating fluorinated radicals. For example, photolysis in acetonitrile produces phenylsulfonyl radicals, which participate in Fries rearrangements or dimerization. Acid generation (e.g., sulfonic acids) is quantified via titration, with O₂ acting as a co-catalyst in radical recombination pathways .

Q. How does this compound function as a ligand or building block in coordination polymers or supramolecular assemblies?

The para-substituted fluoromethyl groups enable π-stacking and hydrogen-bonding interactions. In metal-organic frameworks (MOFs), it acts as a rigid spacer, enhancing thermal stability. Computational docking studies suggest selective binding to transition metals (e.g., Cu²⁺) via fluorine lone pairs, altering luminescence properties. Experimental validation involves crystallography and UV-Vis spectroscopy to track coordination-induced shifts .

Q. What contradictions exist between experimental and theoretical data for this compound, and how are they resolved?

Discrepancies arise in hyperpolarizability calculations (β) due to basis set limitations. For instance, MP2/6-31G predicts β values 15–20% higher than experimental results from electric-field-induced second-harmonic generation (EFISHG). These gaps are addressed by hybrid methods (e.g., CAM-B3LYP with diffuse functions) or scaling factors derived from benchmark systems .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of fluoromethyl groups.

- Computational Validation : Cross-check DFT results with MP2 or CCSD(T) for critical electronic properties.

- Photochemical Studies : Employ quenchers (e.g., TEMPO) to identify radical intermediates in reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。